molecular formula C10H7FN2OS B1487937 6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1480536-36-4

6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1487937
M. Wt: 222.24 g/mol
InChI Key: GNASUWGMVPIVMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, the type of reaction, the conditions under which the reaction was carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds that hold these atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions under which the reaction occurs, the products of the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Structural Elucidation and Antimicrobial Evaluation : Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were synthesized using thiophene derivatives, showing mild antimicrobial activities. The structure was confirmed through spectral data and quantum chemistry calculations (Gomha et al., 2018).

Biological Activities

  • Antitumor Activity : Synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed potent anticancer activity against several human cancer cell lines, highlighting the compound's potential in cancer research (Hafez & El-Gazzar, 2017).
  • Antihypertensive Activity : Dihydropyrimidines were synthesized and tested for antihypertensive activity, showing promising results in structure-activity relationship studies (Rana et al., 2004).
  • Antiproliferative Effect : Novel dihydropyrimidin-2(1H)-ones and -thiones showed significant antiproliferative effects on HL-60 cells, indicating their potential use in developing cancer treatments (Nishimura et al., 2022).

Other Applications

  • Corrosion Inhibition : Thiopyrimidine derivatives were explored as corrosion inhibitors for mild steel in hydrochloric acid, with some showing high efficiency and potential for industrial applications (Singh et al., 2016).

Spectroscopic Studies

  • Nuclear Magnetic Resonance Studies : Bicyclic thiophene derivatives related to the chemical structure have been studied for their through-space H–F coupling, contributing to the understanding of molecular interactions and structural elucidation (Hirohashi et al., 1976).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

6-(2-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNASUWGMVPIVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
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6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(2-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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